N-[(5-chlorothiophen-2-yl)methyl]-2-pyridin-2-ylpentanamide
Description
N-[(5-chlorothiophen-2-yl)methyl]-2-pyridin-2-ylpentanamide is a chemical compound that features a thiophene ring substituted with a chlorine atom at the 5-position, a pyridine ring, and a pentanamide chain
Properties
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-2-pyridin-2-ylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-2-5-12(13-6-3-4-9-17-13)15(19)18-10-11-7-8-14(16)20-11/h3-4,6-9,12H,2,5,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOIEDDCDGPABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=N1)C(=O)NCC2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-2-pyridin-2-ylpentanamide typically involves the following steps:
Formation of the Thiophene Derivative: The starting material, 5-chlorothiophene, is reacted with a suitable alkylating agent to introduce the methyl group at the 2-position.
Coupling with Pyridine: The intermediate product is then coupled with a pyridine derivative under conditions that facilitate the formation of the desired amide bond.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chlorothiophen-2-yl)methyl]-2-pyridin-2-ylpentanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 5-position of the thiophene ring.
Scientific Research Applications
N-[(5-chlorothiophen-2-yl)methyl]-2-pyridin-2-ylpentanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(5-chlorothiophen-2-yl)methyl]-2-pyridin-2-ylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(5-chlorothiophen-2-yl)methanamine: A related compound with a similar thiophene ring structure but different functional groups.
2-chloro-5-(chloromethyl)thiophene: Another thiophene derivative with chlorine substituents.
N-[(5-chlorothiophen-2-yl)methyl]cyclooctanamine: A compound with a similar thiophene ring but different amine and alkyl groups.
Uniqueness
N-[(5-chlorothiophen-2-yl)methyl]-2-pyridin-2-ylpentanamide is unique due to its specific combination of a thiophene ring, pyridine ring, and pentanamide chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
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